![molecular formula C9H8ClN3S2 B1461319 5-(4-氯-1,2,5-噻二唑-3-基)-4,5,6,7-四氢噻吩并[3,2-c]吡啶 CAS No. 1157571-03-3](/img/structure/B1461319.png)

5-(4-氯-1,2,5-噻二唑-3-基)-4,5,6,7-四氢噻吩并[3,2-c]吡啶

描述

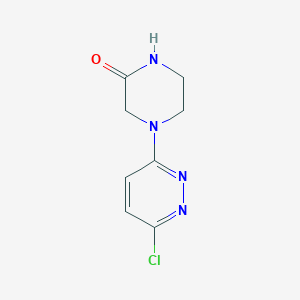

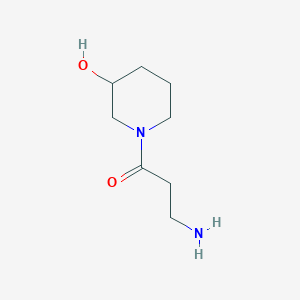

5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C9H8ClN3S2 and its molecular weight is 257.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

医药研究

在医药科学领域,这种化合物可能是合成具有潜在治疗作用的分子的一种宝贵前体。其结构表明它可能与各种生物靶点相互作用,可能导致开发新的药物。 例如,噻二唑衍生物因其抗病毒特性而被研究 ,这可能使该化合物成为抗病毒药物开发中进一步研究的候选者。

农业化学

在农业中,像5-(4-氯-1,2,5-噻二唑-3-基)-4,5,6,7-四氢噻吩并[3,2-c]吡啶这样的化合物可以作为化学中间体用于创建新型杀虫剂或除草剂。 噻二唑部分已知对某些植物病原体具有生物活性,表明其在作物保护策略中具有潜在用途 .

材料科学

在材料科学中,这种化合物可用于设计新型有机半导体。 杂环化合物由于其良好的电子特性,通常是开发有机发光二极管(OLED)和其他电子器件的关键组成部分 .

作用机制

Target of Action

It is known that thiadiazole derivatives, which this compound is a part of, can cross cellular membranes and interact strongly with biological targets . These interactions can lead to a broad spectrum of biological activities .

Mode of Action

Thiadiazole derivatives are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This interaction can lead to various changes in the cellular environment, potentially affecting cell function and viability .

Biochemical Pathways

Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may interact with and affect multiple biochemical pathways .

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, thiadiazole derivatives are able to cross cellular membranes, suggesting good bioavailability .

Result of Action

Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may have various effects at the molecular and cellular level .

Action Environment

The ability of thiadiazole derivatives to cross cellular membranes suggests that they may be influenced by factors such as the lipid composition of the membrane .

生化分析

Biochemical Properties

5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine plays a significant role in biochemical reactions due to its ability to interact with multiple enzymes and proteins. The compound has been shown to inhibit carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. Additionally, the compound interacts with heat shock protein 90, a molecular chaperone involved in protein folding and stabilization. By binding to heat shock protein 90, 5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can disrupt the function of client proteins, leading to altered cellular responses .

Cellular Effects

The effects of 5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine on various cell types and cellular processes are profound. In cancer cells, the compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. This is achieved through the modulation of cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is crucial for cell growth and survival. Furthermore, 5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine influences gene expression by altering the transcriptional activity of key regulatory genes involved in cell cycle control and apoptosis .

Molecular Mechanism

At the molecular level, 5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exerts its effects through several mechanisms. The compound binds to the active site of carbonic anhydrase, inhibiting its enzymatic activity. This binding interaction is facilitated by the presence of the thiadiazole ring, which forms hydrogen bonds with the enzyme’s active site residues. Additionally, 5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine acts as an inhibitor of heat shock protein 90 by binding to its ATP-binding domain, preventing the chaperone from stabilizing client proteins. This inhibition leads to the degradation of client proteins, resulting in altered cellular functions .

属性

IUPAC Name |

5-(4-chloro-1,2,5-thiadiazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S2/c10-8-9(12-15-11-8)13-3-1-7-6(5-13)2-4-14-7/h2,4H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNTWMSMGBLJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C3=NSN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1461236.png)

![3-chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine](/img/structure/B1461238.png)

![[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methanamine](/img/structure/B1461241.png)

![(1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B1461243.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461252.png)

![6-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461255.png)

amine](/img/structure/B1461258.png)